4,7-Dichloroquinoline
Overview
Description
4,7-Dichloroquinoline is a two-ring heterocyclic compound used as a chemical intermediate to aminoquinoline antimalarial drugs including amodiaquine, chloroquine, and hydroxychloroquine . It is also used in the synthesis of hybrid aminoquinoline-triazine derivatives that show anti-microbial activity .
Synthesis Analysis
4,7-Dichloroquinoline has been successfully synthesized and its spectroscopic properties have been studied . It has been used in the synthesis of piperaquine and as a starting reagent in the synthesis of {3-amino-5-[(7-chloro-4-quinolyl)amino]phenyl}methanol .
Molecular Structure Analysis
The molecular structure of 4,7-Dichloroquinoline has been studied and it has been found that the two molecules in the asymmetric unit of the compound are both essentially planar .
Chemical Reactions Analysis
4,7-Dichloroquinoline has been used in various chemical reactions. For instance, it has been used in the reaction with acetic acid . It has also been used in the synthesis of new series of quinoline derivatives with insecticidal effects .
Physical And Chemical Properties Analysis
4,7-Dichloroquinoline is a white to light yellow crystal powder . Its molecular formula is C9H5Cl2N and its molecular weight is 198.05 g/mol . It has a density of 1.4±0.1 g/cm3, a boiling point of 292.9±20.0 °C at 760 mmHg, and a flash point of 158.7±7.4 °C .
Scientific Research Applications
Synthesis of Antimicrobial and Antitumor Agents
4,7-Dichloroquinoline is utilized in the synthesis of various derivatives with antimicrobial and antitumor properties. For example, novel 7-chloro-4-aminoquinoline derivatives, synthesized using 4,7-dichloroquinoline, displayed significant antimicrobial activities and no antifungal activity. Their structures and biological activities were confirmed by multiple spectroscopic methods and molecular docking studies, indicating their potential as therapeutic agents (Fatima, Paliwal, & Saraf, 2021). Additionally, new 7-chloro-4-phenoxyquinoline derivatives, also prepared using 4,7-dichloroquinoline, showed promising cytotoxic activities against various human cancer cell lines, suggesting their potential as antitumor drugs (Kouznetsov et al., 2016).
Development of Therapeutic Agents for Neurodegenerative Disorders
The synthesis of 4-arylselanyl-7-chloroquinolines through reactions involving 4,7-dichloroquinoline has led to the discovery of compounds with potential therapeutic applications for neurodegenerative disorders. One such compound demonstrated significant inhibition of acetylcholinesterase activity and improved memory in mice, indicating its potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders (Duarte et al., 2017).
Antimalarial Applications
4,7-Dichloroquinoline serves as a key intermediate in the synthesis of antimalarial agents. For example, microwave-assisted SNAr reactions of 4,7-dichloroquinoline have been utilized to efficiently convert it into a library of aminoquinolines with high yields and purities. Some of these compounds were active against chloroquine-sensitive and chloroquine-resistant malaria strains, highlighting their potential in antimalarial therapy (Melato et al., 2007).
Synthesis of Antioxidant Compounds
4,7-Dichloroquinoline has been used in the synthesis of novel quinoline–chalcogenium compounds with antioxidant properties. These compounds, synthesized through reactions with diaryl dichalcogenides, demonstrated potent antioxidant effects, making them candidates for further pharmacological studies (Savegnago et al., 2013).
Safety And Hazards
4,7-Dichloroquinoline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Future Directions
properties
IUPAC Name |
4,7-dichloroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEWMTXDBOQQKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0052590 | |
Record name | 4,7-Dichloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0052590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals; [Alfa Aesar MSDS] | |
Record name | 4,7-Dichloroquinoline | |
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URL | https://haz-map.com/Agents/11061 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.00077 [mmHg] | |
Record name | 4,7-Dichloroquinoline | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11061 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
4,7-Dichloroquinoline | |
CAS RN |
86-98-6 | |
Record name | 4,7-Dichloroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4,7-Dichloroquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086986 | |
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Record name | 4,7-Dichloroquinoline | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Quinoline, 4,7-dichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 4,7-Dichloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0052590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,7-dichloroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.559 | |
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Record name | 4,7-DICHLOROQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z61O2HEQ2J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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